molecular formula C10H7ClN2O B13303438 3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde

3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13303438
M. Wt: 206.63 g/mol
InChI Key: HOSOLMRHAWETDC-UHFFFAOYSA-N
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Description

3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

3-chloro-2-pyrazol-1-ylbenzaldehyde

InChI

InChI=1S/C10H7ClN2O/c11-9-4-1-3-8(7-14)10(9)13-6-2-5-12-13/h1-7H

InChI Key

HOSOLMRHAWETDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C=CC=N2)C=O

Origin of Product

United States

The Pyrazole Benzaldehyde Hybrid Architecture: Structural Significance and Research Interest

The combination of a pyrazole (B372694) nucleus and a benzaldehyde (B42025) moiety creates a hybrid structure of considerable scientific interest. Pyrazoles are a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, known for a wide spectrum of biological activities. nih.govbenthamdirect.com Benzaldehyde and its derivatives serve as crucial precursors in the synthesis of a variety of organic compounds and are recognized for their own biological properties.

The fusion of these two scaffolds results in a molecule with a unique electronic and structural profile. The pyrazole ring can act as a versatile building block, while the benzaldehyde group provides a reactive site—the aldehyde functional group—that allows for further chemical modifications. nih.gov For example, the aldehyde can be used to synthesize more complex molecules like pyrazolines through condensation reactions. asianpubs.org Researchers have designed synthetic routes to create benzaldehyde-pyrazoline hybrids for applications such as the functionalization of polymers with fluorescent groups. scielo.brresearchgate.net The Vilsmeier-Haack reaction is another common method used to introduce a formyl (aldehyde) group onto a pyrazole ring, demonstrating the synthetic accessibility of this hybrid architecture. nih.govsemanticscholar.org

The research interest in this hybrid architecture is driven by the diverse pharmacological activities exhibited by pyrazole derivatives, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govresearchgate.netnih.govmdpi.com By attaching a benzaldehyde group, chemists can create intermediates for synthesizing new therapeutic agents that may exhibit enhanced or novel biological effects.

Position of 3 Chloro 2 1h Pyrazol 1 Yl Benzaldehyde Within Privileged Chemical Scaffolds

In the field of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The pyrazole (B372694) nucleus is widely recognized as one such privileged scaffold. nih.govbenthamdirect.comtandfonline.comresearchgate.net This status is supported by the presence of the pyrazole ring in numerous FDA-approved drugs that treat a wide range of diseases. benthamdirect.comresearchgate.net

The versatility of the pyrazole scaffold allows it to serve as a cornerstone in the development of drugs for various therapeutic areas. researchgate.net Its metabolic stability is a key factor contributing to its frequent use in newly approved medications. nih.gov The ability of pyrazole derivatives to act as inhibitors for enzymes like monoamine oxidase B (MAO-B) and their potential in treating neurodegenerative diseases further solidifies their importance. nih.govresearchgate.net

Given that 3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde is built upon this pyrazole core, it inherits the "privileged" characteristic. The specific arrangement of substituents—a chloro group and a pyrazole ring on the benzaldehyde (B42025)—creates a distinct chemical entity that can be explored for various biological activities. The presence of this scaffold suggests that the compound could serve as a valuable intermediate in the synthesis of new bioactive molecules. nih.gov

Evolution of Research Themes Surrounding Halogenated Pyrazole Benzaldehyde Derivatives

Transformations of the Aldehyde Functional Group

Detailed research findings on the selective oxidation, controlled reduction, or condensation reactions specifically for the aldehyde group of 3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde are not available in the reviewed literature.

Selective Oxidation to Carboxylic Acid Derivatives

No specific studies detailing the oxidation of this compound to its corresponding carboxylic acid have been found.

Controlled Reduction to Alcohol Derivatives

There is no specific information available regarding the controlled reduction of the aldehyde functional group in this compound to a primary alcohol.

Condensation Reactions for Further Functionalization

Specific examples of condensation reactions, such as the formation of Schiff bases, chalcones, or products from Wittig or Knoevenagel reactions involving this compound, are not documented.

Palladium-Catalyzed Coupling Reactions and Other Cross-Coupling Strategies

While the presence of a chloro-substituent on the benzene (B151609) ring suggests potential for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), no studies have been published that utilize this compound as a substrate in these transformations. sigmaaldrich.comnih.govresearchgate.net Such reactions are common for aryl chlorides but require specific catalyst systems and conditions that have not been reported for this compound. sigmaaldrich.comnih.govresearchgate.net

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

There is no available research describing the use of this compound in cycloaddition reactions or in the synthesis of fused heterocyclic systems where either the pyrazole or the benzaldehyde (B42025) moiety participates directly in the ring-forming step.

Biological Activities and Molecular Mechanisms of 3 Chloro 2 1h Pyrazol 1 Yl Benzaldehyde Analogs

Antimicrobial Research Focus

The antimicrobial potential of pyrazole (B372694) derivatives is well-documented, with studies demonstrating their efficacy against a spectrum of bacteria, fungi, and parasites. nih.govnih.gov The incorporation of a chloro-substituent and a benzaldehyde (B42025) group, as seen in the parent compound, often plays a crucial role in the observed biological activity.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

A variety of pyrazole analogs have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. jpsionline.com For instance, a series of novel pyrazole derivatives demonstrated notable activity. One compound, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide, showed exceptional activity against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which is more potent than the standard drug Ciprofloxacin (MIC: 0.5 μg/mL). nih.gov Another analog, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, was highly active against the Gram-positive bacterium Streptococcus epidermidis, matching the standard drug with an MIC of 0.25 μg/mL. nih.gov

Furthermore, studies on other heterocyclic systems incorporating the pyrazole moiety have shown promising results. N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives, which are synthesized from hydrazide precursors, were tested against bacteria like Staphylococcus aureus and Klebsiella pneumonia. researchgate.net Certain compounds in this series showed high antibacterial action. researchgate.net Pyrazole-based heterocycles have also demonstrated potent inhibitory activity against Haemophilus (Gram-negative) and Staphylococcus aureus (Gram-positive). nih.gov

Antibacterial Activity of Pyrazole Analogs (MIC in μg/mL)
CompoundEscherichia coli (Gram-negative)Streptococcus epidermidis (Gram-positive)Reference
Compound 3*0.25- nih.gov
Compound 4**-0.25 nih.gov
Ciprofloxacin (Standard)0.54 nih.gov

*Compound 3: 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide

**Compound 4: 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide

Antifungal Efficacy Against Key Pathogenic Fungi

The investigation into pyrazole analogs has also extended to their effectiveness against pathogenic fungi. Certain benzaldehyde derivatives, particularly those with an ortho-hydroxyl group, have been identified as having potent antifungal activity by disrupting cellular antioxidation. nih.gov

In studies of pyrazole derivatives, one analog, 2-[(4-chlorophenyl)(3-hydroxy-5-methyl-4H-pyrazol-4-yl)methyl]hydrazinecarboxamide, was found to be highly active against Aspergillus niger with an MIC of 1 μg/mL. nih.gov In a separate study, novel chloro-containing 1-aryl-3-oxypyrazoles were synthesized and tested against Rhizoctonia solani. nih.govdoaj.org Several of these compounds exhibited excellent fungicidal activity, with some showing 100% antifungal activity at a concentration of 10 μg/mL and maintaining high inhibition rates even at 0.1 μg/mL. nih.gov Additionally, other synthesized pyrazole-based compounds have shown potent growth inhibition against the fungus Candida albicans. nih.gov However, it is noteworthy that not all related heterocyclic structures show this activity; a series of N-substituted-3-chloro-2-azetidinones were found to be inactive against the fungi species tested. mdpi.com

Antifungal Activity of Pyrazole Analogs
CompoundFungal StrainActivity (MIC in μg/mL)Reference
Compound 2***Aspergillus niger1 nih.gov
Clotrimazole (Standard)Aspergillus niger1 nih.gov
Compound TMe****Rhizoctonia solaniEC₉₀ < 0.1 nih.gov
Compound TMa****Rhizoctonia solaniEC₉₀ = 0.20 nih.gov
Compound TMf****Rhizoctonia solaniEC₉₀ = 0.32 nih.gov
Pyraclostrobin (Standard)Rhizoctonia solaniEC₉₀ = 0.45 nih.gov

***Compound 2: 2-[(4-chlorophenyl)(3-hydroxy-5-methyl-4H-pyrazol-4-yl)methyl]hydrazinecarboxamide

****TMa, TMe, TMf: Chloro-containing 1-aryl-3-oxypyrazoles with an oximino ester or oximino amide moiety

Antileishmanial Activity and Parasite Target Identification

Derivatives of pyrazole have demonstrated significant potential as antileishmanial agents. In vitro evaluations of pyrazole carbaldehyde derivatives against Leishmania donovani promastigotes revealed that some compounds possessed good activity, even greater than the standard drug Amphotericin B. indexcopernicus.comapjhs.com

Further research into pyrazole-pyrazoline hybrids showed promising activity against both promastigote and amastigote forms of Leishmania aethiopica. nih.gov Some of these compounds exhibited activity comparable to the standard drug miltefosine. nih.govacademicjournals.org Mechanistic studies suggest that the antileishmanial action of some of these hybrids may occur through an antifolate mechanism, targeting the parasite's dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1) enzymes. nih.gov Additionally, endoperoxide–pyrazole hybrids have been synthesized and evaluated, with the hydrochloride salt form of one compound (OZ1•HCl) showing the most activity against L. tropica and L. infantum. mdpi.com

Antileishmanial Activity of Pyrazole Analogs (IC₅₀ in µg/mL)
CompoundLeishmania SpeciesActivityReference
Compound IIIb*****L. donovani0.0112 academicjournals.org
Miltefosine (Standard)L. donovani0.3 ± 0.04 academicjournals.org
Amphotericin B (Standard)L. donovani0.2 ± 0.02 academicjournals.org
Compound 5b******L. aethiopica (amastigote)Good activity, close to miltefosine nih.gov
Compound 7a******L. aethiopica (amastigote)Good activity, close to miltefosine nih.gov

*****Compound IIIb: 1-(3-phenyl-5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-4,5-dihydropyrazol-1-yl)propan-1-one

******Compounds 5b, 7a: Pyrazole-pyrazoline hybrids

Anti-Cancer Research Trajectories

The development of pyrazole derivatives as anticancer agents is an active area of research. nih.govnih.gov These compounds can influence key signaling pathways often dysregulated in cancer, such as PI3K/Akt and MAPK, and can interact with a variety of targets including kinases (EGFR, VEGFR-2, CDK) and tubulin. nih.govmdpi.com

Investigations into Inhibition of Cancer Cell Lines

Numerous pyrazole derivatives have been synthesized and tested for their cytotoxic potential against a wide array of human cancer cell lines. nih.gov For example, novel indole (B1671886) derivatives linked to a pyrazole moiety displayed potent inhibition against HCT116 (colon), MCF7 (breast), HepG2 (liver), and A549 (lung) cancer cell lines, with some derivatives showing greater cytotoxicity than the standard drug doxorubicin. nih.gov

Fused pyrazole derivatives have also been identified as potent dual inhibitors of EGFR and VEGFR-2, two key targets in cancer therapy. frontiersin.org Several of these compounds showed significantly higher activity against the HepG2 human cancer cell line than the reference drug erlotinib. frontiersin.org Similarly, a series of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives exhibited moderate to high inhibitory activities against HepG2, SK-OV-3 (ovarian), NCI-H460 (lung), and BEL-7404 (liver) tumor cell lines. nih.gov A representative compound from this series also showed effective inhibition of tumor growth in a HepG2 xenograft mouse model. nih.gov The anticancer mechanism for some of these compounds involves inducing apoptosis through the regulation of proteins like Bax and Bcl-2, activating caspases, and causing cell cycle arrest. mdpi.comnih.gov

Inhibitory Activity of Fused Pyrazole Analogs (IC₅₀ in µM)
CompoundHepG2 (Liver Cancer)EGFR InhibitionVEGFR-2 InhibitionReference
Compound 10.71-- frontiersin.org
Compound 3-0.06- frontiersin.org
Compound 9--0.22 frontiersin.org
Compound 120.31Potent dual inhibitorPotent dual inhibitor frontiersin.org
Erlotinib (Standard)10.6-- frontiersin.org
Sorafenib (Standard)1.06-- frontiersin.org

Synergy with Established Anti-Tumor Agents

An effective strategy in cancer treatment is the use of combination therapies to enhance potency and reduce drug resistance. researchgate.net Pyrazole derivatives are being investigated for their potential synergistic effects with existing anti-tumor agents. For instance, pyrazole derivatives that act as Hsp90 inhibitors have been shown to have synergistic antitumor effects when combined with other types of inhibitors, such as HDAC, tubulin, and Topo II inhibitors. researchgate.net

Additionally, chemically modified chitosan, which can be cross-linked with pyrazole derivatives, can be used as an antiproliferative agent either alone or in conjunction with other anticancer drugs. mdpi.com The benzaldehyde moiety itself has been studied for its ability to overcome treatment resistance. It has been shown to inhibit the growth of cancer cells that are resistant to other treatments, such as osimertinib (B560133) or radiation. nih.gov This suggests that pyrazole-benzaldehyde analogs could potentially be used to resensitize resistant tumors to conventional therapies, thereby creating a synergistic effect.

Modulation of Specific Biological Pathways and Molecular Targets

Cysteine Protease Inhibition

Cysteine proteases are a class of enzymes that catalyze the breakdown of proteins, playing essential roles in both normal physiological processes and in the pathology of various diseases. Their catalytic activity relies on a nucleophilic cysteine thiol residue within a catalytic dyad or triad (B1167595) in the enzyme's active site. The reactivity of this cysteine makes it a target for a specific class of inhibitors, including those containing an aldehyde functional group.

Aldehydes, including various substituted benzaldehydes and more complex peptide aldehydes, are a well-established class of reversible, covalent inhibitors of cysteine proteases. The mechanism of inhibition is based on the electrophilic nature of the aldehyde's carbonyl carbon and the nucleophilic character of the active site cysteine's thiol group.

The key steps of the inhibition mechanism are as follows:

The inhibitor, containing an aldehyde group, enters the active site of the cysteine protease.

The nucleophilic sulfur atom of the catalytic cysteine residue attacks the electrophilic carbonyl carbon of the aldehyde.

This attack results in the formation of a covalent, yet reversible, thiohemiacetal adduct.

This thiohemiacetal structure is a stable complex that effectively blocks the active site, preventing the enzyme from binding and hydrolyzing its natural peptide substrates. Because the formation of the thiohemiacetal is reversible, these compounds are not permanent inactivators of the enzyme. The potency of such inhibitors often depends on the rest of the molecule's structure, which can form additional non-covalent interactions with the enzyme's substrate-binding pockets, enhancing affinity.

This mechanism has been demonstrated for a wide range of aldehydes and cysteine proteases. For instance, simple reactive aldehydes like methylglyoxal (B44143) and glyoxal (B1671930) have been shown to inhibit lysosomal cysteine proteases such as cathepsins B, L, and S. Furthermore, peptide aldehydes, which mimic the enzyme's natural substrate, are particularly potent inhibitors of medically relevant cysteine proteases, including:

Human Cathepsins: Involved in bone resorption and other pathologies.

Parasitic Proteases: Such as cruzain (from Trypanosoma cruzi, the cause of Chagas disease) and falcipain-2 (from Plasmodium falciparum, the cause of malaria).

Viral Proteases: Including the main protease of the SARS coronavirus.

The consistent and well-understood reaction between the aldehyde functional group and the active site cysteine makes aldehyde-containing scaffolds, including substituted benzaldehydes, a foundational platform for the design of inhibitors targeting this important class of enzymes.

The table below outlines the general mechanism of cysteine protease inhibition by aldehydes.

Inhibitor ClassTarget EnzymesKey Functional GroupCovalent Adduct FormedNature of Inhibition
Aldehydes Cysteine Proteases (e.g., Cathepsins, Cruzain, Falcipain-2)Aldehyde (-CHO)ThiohemiacetalReversible, Covalent

Cyclin-Dependent Kinase (CDK) Inhibition

Analogs of 3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde, which feature a core pyrazole structure, have been investigated as inhibitors of cyclin-dependent kinases (CDKs), enzymes that play a crucial role in regulating the cell cycle. nih.govresearchgate.net Dysregulation of CDK activity is a hallmark of many cancers, making these enzymes a key target for therapeutic intervention. nih.govresearchgate.net Research has demonstrated that various pyrazole derivatives exhibit potent inhibitory activity against several CDK isoforms.

For instance, a series of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives were designed and synthesized as potential CDK2 inhibitors. nih.gov Among these, compound DC-K2in212 showed high potency against CDK2 and effective anti-proliferative activity against melanoma and leukemia cell lines, with low toxicity to normal human cell lines. nih.gov Another study on new diphenyl-1H-pyrazoles identified compounds 8d, 9b, 9c, and 9e as having promising CDK2 inhibitory activity, with IC50 values of 51.21, 41.36, 29.31, and 40.54 nM, respectively. nih.gov These values are comparable to the known CDK inhibitor R-Roscovitine (IC50 = 43.25 nM). nih.gov

Furthermore, a study focused on 3-aryl pyrazoles as dual CDK2 and histone deacetylase (HDAC) inhibitors found that compounds 6e and 6f exhibited the most potent inhibition of both enzymes. sciencepublishinggroup.com In a separate investigation, a series of novel pyrazole derivatives were screened for their potential as CDK2/cyclin A2 enzyme inhibitors, with compounds 4, 7a, 7d, and 9 showing the strongest inhibition with IC50 values of 3.82, 2.0, 1.47, and 0.96 μM, respectively. rsc.org

The inhibitory potential of these pyrazole-based compounds often translates into significant anti-proliferative effects in cancer cell lines. For example, compounds 8a-c from the diphenyl-1H-pyrazole series displayed promising growth inhibitory activity across a panel of 60 cancer cell lines. nih.gov Cell cycle analysis revealed that these compounds could induce cell cycle arrest at different phases. nih.gov Similarly, compound 4 from the novel pyrazole series demonstrated exceptional anti-proliferative activity with a mean growth inhibition of 96.47% across the National Cancer Institute's 60-cell line panel. rsc.org

Table 1: CDK Inhibitory Activity of Selected Pyrazole Analogs

CompoundTarget CDKIC50 (nM)Reference
DC-K2in212 CDK2295 nih.govnih.gov
8d CDK251.21 nih.gov
9b CDK241.36 nih.gov
9c CDK229.31 nih.gov
9e CDK240.54 nih.gov
R-Roscovitine CDK243.25 nih.gov
Compound 4 CDK23820 rsc.org
Compound 7a CDK22000 rsc.org
Compound 7d CDK21470 rsc.org
Compound 9 CDK2960 rsc.org
PHA-533533 CDK2/cyclin A31 (Ki) nih.gov

Mechanistic Characterization of Biological Action

The mechanism by which pyrazole-based inhibitors, including analogs of this compound, exert their biological effect is through competitive binding to the ATP-binding pocket of CDKs. ijcea.org Molecular docking and in silico studies have provided insights into the specific interactions between these ligands and the amino acid residues within the CDK active site.

Docking simulations of 3-aryl pyrazole derivatives into the active site of CDK2 have suggested a common mode of interaction. sciencepublishinggroup.com Similarly, docking studies of diphenyl-1H-pyrazole compounds (8a-c) into the ATP binding site of CDK2 (PDB code: 3ddq) revealed interactions similar to those of the co-crystallized ligand, R-Roscovitine. nih.gov These findings suggest that the pyrazole scaffold serves as a suitable framework for positioning key functional groups to interact with the active site residues.

In silico molecular docking of other potent pyrazole derivatives, such as compounds 4, 7a, 7d, and 9, indicated a binding mode within the CDK2 binding site that is similar to another known inhibitor, AT7519. rsc.org The stability of these compounds within the catalytic domain of CDK2 was further validated through molecular dynamics simulations. rsc.org The phenyl amino group at position 3 of the pyrazole ring is often crucial as it can act as a hydrogen bond donor and occupy a small hydrophobic pocket within the active site. nih.gov

The binding affinity and selectivity of pyrazole-based CDK inhibitors are governed by a network of non-covalent interactions within the enzyme's active site. nih.gov Hydrogen bonds, in particular, play a pivotal role in anchoring the inhibitor to the protein.

For 4-(pyrazol-4-yl)-pyrimidine derivatives, docking studies have shown that these inhibitors form hydrogen bonds with specific residues in the ATP binding pocket of CDKs. ijcea.org For CDK2, hydrogen bonding to residues such as Histidine 84 and Lysine 20 has been observed. ijcea.org The introduction of a nitrile group at the 4-position of the pyrazole ring in some analogs provides a hydrogen bond acceptor functionality, which can form non-specific dipole interactions with amino acid residues, thereby enhancing their binding to the kinase. nih.gov

In addition to hydrogen bonding, hydrophobic interactions also contribute significantly to the binding affinity. The substitution at the R1 position of the pyrazole ring in 4-(pyrazol-4-yl)-pyrimidine derivatives can affect the hydrophobic interaction with the CDK active site. ijcea.org The azabicyclo[2.2.1]heptane moiety, present in some related ligand structures, is known to bind deep within a hydrophobic part of the binding site. nih.gov The interplay of these hydrogen bonds and hydrophobic interactions is crucial for the potent and often selective inhibition of CDKs by this class of compounds.

Table 2: Key Non-Covalent Interactions of Pyrazole Analogs in CDK Active Sites

Compound ClassInteracting Residues (CDK2)Type of InteractionReference
4-(Pyrazol-4-yl)-pyrimidines His 84, Lys 20Hydrogen Bonding ijcea.org
3-Aryl Pyrazoles General active site residuesCommon binding mode sciencepublishinggroup.com
Diphenyl-1H-pyrazoles Similar to R-Roscovitine bindingHydrogen Bonding, Hydrophobic nih.gov
Pyrazole derivatives (Comp. 4, 7a, 7d, 9) Similar to AT7519 bindingHydrogen Bonding, Hydrophobic rsc.org

Structure Activity Relationship Sar and Rational Drug Design Approaches

Systematic Variation of Substituents on the Benzaldehyde (B42025) and Pyrazole (B372694) Rings

A systematic approach to modifying the benzaldehyde and pyrazole rings is crucial for elucidating the SAR of 3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde. By methodically altering substituents at different positions, researchers can map out the chemical features essential for its desired biological effects.

Impact of Halogen (e.g., Chlorine) Substitution on Biological Activity

The presence and position of halogen atoms, such as the chlorine atom in the parent compound, are known to significantly modulate the biological activity of many pharmacologically active molecules. Halogens can influence a compound's lipophilicity, electronic properties, and metabolic stability, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

Research on related pyrazole derivatives has shown that the introduction of a chloro group can enhance various biological activities. For instance, studies on different heterocyclic compounds have demonstrated that chloro-substituted analogs can exhibit increased antimicrobial or anticancer potency compared to their non-halogenated counterparts. The electron-withdrawing nature of chlorine can alter the charge distribution within the molecule, potentially leading to stronger interactions with target proteins. Furthermore, the steric bulk of the chlorine atom can influence the compound's conformation and how it fits into a binding pocket.

To fully understand the role of the chlorine atom in this compound, a systematic SAR study would involve synthesizing analogs with the chlorine atom at different positions on the benzaldehyde ring (e.g., position 4 or 5) or replacing it with other halogens like fluorine, bromine, or iodine. The resulting changes in biological activity would provide invaluable insights into the optimal substitution pattern for a given therapeutic target.

Influence of Pyrazole Moiety Modifications on Pharmacological Profiles

The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, known for its diverse range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. scielo.br Modifications to this heterocyclic core in this compound can dramatically alter its pharmacological profile.

Key modifications could include the introduction of various substituents at the C3, C4, and C5 positions of the pyrazole ring. For example, adding small alkyl groups, such as a methyl group, could enhance lipophilicity and potentially improve cell membrane permeability. Conversely, introducing polar groups, like hydroxyl or amino groups, could increase water solubility and create new hydrogen bonding opportunities with a biological target.

The following table illustrates a hypothetical SAR study on the pyrazole moiety, showcasing how different substituents might influence a hypothetical biological activity:

Compound IDPyrazole Substituent (Position)Benzaldehyde SubstituentHypothetical Biological Activity (IC₅₀, µM)
Parent Unsubstituted3-Chloro10.5
Analog A 3-Methyl3-Chloro5.2
Analog B 4-Bromo3-Chloro15.8
Analog C 5-Phenyl3-Chloro2.1
Analog D 3,5-Dimethyl3-Chloro7.9

This table is for illustrative purposes only and does not represent actual experimental data.

Such a systematic variation would help to identify "hot spots" on the pyrazole ring where substitutions are either beneficial or detrimental to the desired activity.

Contribution of the Aldehyde Group to Molecular Recognition and Potency

The aldehyde group is a key functional group that can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition by a biological target. nih.gov Its electrophilic nature also allows for the potential formation of reversible covalent bonds with nucleophilic residues (e.g., cysteine or serine) in an enzyme's active site.

The contribution of the aldehyde group to the potency of this compound can be investigated by synthesizing analogs where this group is modified. For instance, reducing the aldehyde to an alcohol would eliminate its ability to act as a hydrogen bond acceptor in the same manner and would change its electronic properties. Conversely, oxidizing it to a carboxylic acid would introduce a negative charge and the potential for ionic interactions.

The table below outlines potential modifications to the aldehyde group and their predicted impact on molecular interactions:

ModificationResulting Functional GroupPotential Change in Interaction
ReductionAlcohol (-CH₂OH)Loss of some H-bond accepting capability, gain of H-bond donating capability.
OxidationCarboxylic Acid (-COOH)Introduction of a negative charge, potential for ionic bonding and stronger H-bonding.
Conversion to ImineImine (-CH=NR)Altered steric and electronic properties, potential for different H-bonding patterns.
Conversion to OximeOxime (-CH=NOH)Introduction of H-bond donating and accepting capabilities.

This table is for illustrative purposes only and does not represent actual experimental data.

Computational Approaches in SAR Elucidation and Predictive Modeling

In conjunction with synthetic chemistry, computational methods play an indispensable role in modern drug design. These in silico techniques can provide valuable insights into the SAR of this compound, helping to rationalize experimental findings and guide the design of new, more potent analogs.

Molecular Docking and Scoring Functions for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein. mdpi.com For this compound, docking studies can be used to visualize its binding mode within the active site of a target enzyme or receptor. This allows researchers to identify key amino acid residues that interact with the molecule and to understand the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

Scoring functions are then used to estimate the binding affinity of the docked compound, providing a theoretical prediction of its potency. By docking a series of analogs of this compound, it is possible to build a computational model that correlates the predicted binding scores with the experimentally observed biological activities. This model can then be used to prioritize the synthesis of new derivatives with potentially improved binding affinities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogs, a QSAR model can be developed by calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity).

Once a statistically significant QSAR model is established, it can be used to predict the biological activity of novel, yet-to-be-synthesized derivatives. This predictive power allows for the virtual screening of large compound libraries, enabling the identification of promising candidates for synthesis and biological testing, thereby accelerating the drug discovery process.

Pharmacophore Development and Lead Optimization Strategies

The rational design of novel therapeutic agents centered around the "this compound" scaffold necessitates a deep understanding of its structure-activity relationships (SAR). nih.gov Although specific pharmacophore models for this exact molecule are not extensively documented in publicly available literature, a wealth of information on related pyrazole-containing compounds allows for the extrapolation of key pharmacophoric features and the formulation of robust lead optimization strategies. researchgate.net The pyrazole moiety is recognized as a privileged structure in medicinal chemistry, known for its ability to interact with a wide array of biological targets through various non-covalent interactions. nih.govnih.gov

Pharmacophore models for pyrazole derivatives typically highlight the importance of the pyrazole ring itself, which can act as a hydrogen bond acceptor through its nitrogen atoms and can also participate in hydrophobic and van der Waals interactions. mdpi.comtandfonline.com The substituents on the pyrazole and the associated phenyl ring play a crucial role in defining the compound's selectivity and potency for a specific target. nih.govacs.org

For "this compound," a hypothetical pharmacophore model can be constructed based on the analysis of its structural components and SAR data from analogous compounds. The key features would likely include:

A Hydrogen Bond Acceptor: The nitrogen atoms of the pyrazole ring are crucial pharmacophoric features, capable of forming hydrogen bonds with amino acid residues in a biological target's active site. mdpi.com

An Aromatic/Hydrophobic Region: The benzaldehyde ring provides a significant hydrophobic surface for interactions with non-polar pockets within a receptor. pjps.pk

A Halogen Bond Donor: The chlorine atom at the 3-position of the benzaldehyde ring can act as a halogen bond donor, a specific type of interaction that has been increasingly recognized for its importance in ligand-receptor binding.

An Aldehyde Group: The aldehyde functional group can act as a hydrogen bond acceptor and may also be involved in covalent interactions with certain targets.

Lead optimization is a critical process in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. researchgate.net For derivatives of "this compound," several optimization strategies can be envisioned, focusing on systematic modifications of its core structure.

One primary strategy involves the exploration of various substituents on the benzaldehyde ring. The electronic properties and steric bulk of these substituents can significantly influence binding affinity. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic nature of the aromatic ring and its ability to interact with the target. nih.govnih.gov

A second avenue for optimization lies in the modification of the pyrazole ring. While the core pyrazole structure is often essential for activity, substitution at different positions can fine-tune the compound's properties. For example, alkyl or aryl groups could be introduced to explore additional hydrophobic interactions.

Furthermore, the aldehyde group presents a versatile handle for chemical modification. It can be converted to other functional groups, such as alcohols, amines, or carboxylic acids, to explore different interaction patterns with the target. This can also be a key site for improving metabolic stability and other pharmacokinetic parameters.

The following table summarizes potential lead optimization strategies for "this compound" based on the general principles of medicinal chemistry and the known SAR of pyrazole derivatives.

Structural Moiety Potential Modification Rationale for Optimization
Benzaldehyde RingIntroduction of various substituents (e.g., -F, -CF3, -OCH3, -CN) at different positions.To modulate electronic properties, steric interactions, and metabolic stability. nih.govnih.gov
Pyrazole RingSubstitution with small alkyl or aryl groups.To explore additional hydrophobic pockets and improve binding affinity. acs.org
Aldehyde GroupConversion to other functional groups (e.g., -CH2OH, -COOH, -CH2NH2).To alter hydrogen bonding capacity, introduce new interaction points, and improve pharmacokinetic properties.
Chlorine AtomReplacement with other halogens (e.g., -F, -Br) or other small groups.To investigate the role of halogen bonding and steric effects on activity.

It is important to note that the successful implementation of these strategies relies on an iterative process of design, synthesis, and biological evaluation. researchgate.net Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can play a pivotal role in guiding the design of new analogs with improved properties. pjps.pknih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies

Quantum chemical studies, primarily using Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. These calculations provide a detailed picture of electron distribution and energy levels, which govern the molecule's chemical behavior.

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. acs.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. numberanalytics.comaip.org A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. aip.org

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyrazole (B372694) Derivative

Parameter Energy (eV)
EHOMO -5.5971
ELUMO -2.4598
Energy Gap (ΔE) 3.1373

(Data is illustrative, based on a similar pyrazole derivative calculated at the B3LYP level of theory and is intended to show typical values). aip.org

Molecular Electrostatic Potential (MEP) analysis provides a visual map of the charge distribution on the surface of a molecule, which is crucial for predicting how it will interact with other chemical species. mdpi.comresearchgate.net The MEP surface is color-coded to represent different potential values: regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. walisongo.ac.id Neutral regions are usually colored green. dtic.mil

In 3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde, MEP analysis would likely reveal:

Negative Potential: Concentrated around the electronegative oxygen atom of the aldehyde's carbonyl group and the nitrogen atoms of the pyrazole ring. These sites are the most probable locations for interactions with electrophiles or for forming hydrogen bonds.

Positive Potential: Located around the hydrogen atoms, particularly the aldehyde hydrogen, making them susceptible to attack by nucleophiles.

Aromatic Rings: The π-systems of the benzene (B151609) and pyrazole rings would show regions of negative potential above and below the plane of the rings. dtic.mil

This detailed mapping allows for a nuanced prediction of intermolecular interactions and the initial steps of chemical reactions. mdpi.comrsc.org

Computational methods can accurately predict the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic frequencies using DFT, a theoretical spectrum can be generated that corresponds to the molecule's fundamental vibrational modes. nih.govsolidstatetechnology.us These predicted frequencies are invaluable for assigning the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes of functional groups. nih.gov

For this compound, key vibrational modes of interest would include:

C=O stretching of the aldehyde group, a strong and characteristic band.

C-H stretching of the aldehyde and aromatic rings.

C-Cl stretching of the chlorobenzyl group.

Ring vibrations associated with the pyrazole and benzene rings.

Theoretical calculations often show small, systematic deviations from experimental values due to factors like the gaseous state assumption in calculations versus the solid or liquid state in experiments. nih.gov Therefore, calculated frequencies are often scaled by a factor to improve agreement with experimental data. nih.govnist.gov

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies for Benzaldehyde (B42025)

Vibrational Mode Experimental Frequency (cm-1) Calculated Frequency (cm-1)
C=O Stretch ~1700 1780.35

(Data is for the parent compound benzaldehyde, calculated using the B3LYP method). solidstatetechnology.us

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations typically focus on a single, optimized molecular structure in the gas phase, molecules in reality are dynamic and exist in various conformations, especially in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. elifesciences.org

For this compound, a key structural feature is the bond connecting the pyrazole and benzaldehyde rings. Rotation around this bond can lead to different spatial arrangements (conformations), which can influence the molecule's properties and reactivity. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. bohrium.combohrium.com

Furthermore, MD simulations can explicitly model the effects of a solvent. By surrounding the molecule with solvent molecules (e.g., water, ethanol), simulations can reveal how intermolecular interactions affect its conformational preferences and dynamic behavior, providing a more realistic model of its state in solution. elifesciences.org This is crucial for understanding reaction mechanisms and biological interactions that occur in a solvent environment.

Advanced Computational Tools for Predicting Chemical Reactivity and Biological Interactions

Beyond fundamental property prediction, advanced computational tools are used to forecast a molecule's specific chemical and biological activities.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a modeling technique that attempts to find a statistical relationship between the chemical structures of molecules and their biological activities. ijsdr.orgmedicalresearchjournal.orgtandfonline.com By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of related compounds, a mathematical model can be built to predict the activity of new, untested molecules like this compound. nih.govacs.org This approach is widely used in drug discovery to prioritize the synthesis of compounds with potentially high therapeutic efficacy. medicalresearchjournal.orgnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). nih.govnih.gov For this compound, docking simulations could be used to predict how it might fit into the active site of a biological target. acs.org The simulation calculates a "docking score," which estimates the binding affinity, helping to identify potential biological targets and elucidate the molecular basis of its activity. medicalresearchjournal.org These insights are critical for the rational design of new therapeutic agents. nih.gov

Machine Learning and AI: Modern approaches increasingly use machine learning and artificial intelligence to predict chemical reactivity and reaction outcomes with high accuracy. csmres.co.ukcmu.edunovartis.com These models are trained on large datasets of known reactions and can predict the feasibility, products, and even optimal conditions for new chemical transformations.

Applications of 3 Chloro 2 1h Pyrazol 1 Yl Benzaldehyde As a Versatile Chemical Synthon

Building Block in the Synthesis of Diverse Heterocyclic Compounds

The structure of 3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde, featuring an aldehyde group ortho to a pyrazole (B372694) substituent on a chlorinated benzene (B151609) ring, makes it a prime candidate for the synthesis of complex heterocyclic systems. The aldehyde functionality is a versatile handle for cyclization reactions, while the pyrazole and chloro-substituted phenyl moieties can be expected to influence the chemical reactivity and biological activity of the resulting molecules.

Precursor for Pyrazolo[1,5-a]pyrimidines and Other Fused Heterocycles

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the cyclocondensation of a 3-aminopyrazole (B16455) with a 1,3-dielectrophilic species. In principle, this compound could be elaborated into such a dielectrophile. For instance, a Knoevenagel condensation with an active methylene (B1212753) compound like malononitrile (B47326) would yield an α,β-unsaturated dinitrile, which could subsequently react with hydrazine (B178648) to form a 3-aminopyrazole intermediate, primed for intramolecular cyclization.

However, a direct one-pot reaction of this compound with a 3-aminopyrazole derivative is a more plausible, though undocumented, route. The reaction would likely proceed through an initial condensation between the aldehyde and the amino group, followed by an intramolecular cyclization and subsequent aromatization to yield the fused pyrazolo[1,5-a]pyrimidine (B1248293) core. Despite the chemical feasibility of this transformation, specific examples utilizing this compound as the starting material are not found in the reviewed scientific literature.

Table 1: Hypothetical Reaction for Pyrazolo[1,5-a]pyrimidine Synthesis

Reactant A Reactant B Potential Product Status

Intermediate in the Formation of Dihydro-Pyrazoles (Pyrazolines)

Dihydro-pyrazoles, commonly known as pyrazolines, are typically synthesized via the reaction of an α,β-unsaturated aldehyde or ketone with a hydrazine derivative. To utilize this compound for this purpose, it would first need to be converted into a chalcone-like intermediate. This could be achieved through a base-catalyzed Claisen-Schmidt condensation with an appropriate ketone. The resulting α,β-unsaturated ketone would then be susceptible to cyclocondensation with hydrazine or a substituted hydrazine to furnish the corresponding pyrazoline.

This two-step approach is a standard method for pyrazoline synthesis. researchgate.net Nevertheless, a thorough search of chemical literature does not provide specific instances of this compound being used in this capacity to generate pyrazoline structures.

Scaffold for Complex Pharmacologically Relevant Molecules

The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs. nih.gov The combination of a pyrazole ring with a functionalized aromatic system, as seen in this compound, presents a logical starting point for the synthesis of novel, pharmacologically active molecules. The aldehyde group can be readily converted into a variety of other functional groups or used to build more complex heterocyclic systems known to possess biological activity, such as quinolines or other fused heterocycles. mdpi.com

Chlorinated compounds are also prevalent in pharmaceuticals, often enhancing properties like metabolic stability and membrane permeability. nih.gov The presence of the chloro substituent on the benzaldehyde (B42025) ring could therefore be advantageous in drug design. Despite this potential, there is a lack of published research detailing the synthesis of specific, complex, and pharmacologically evaluated molecules derived directly from this compound.

Role in the Development of Functional Materials

The chromophoric and reactive nature of this compound suggests potential applications in the field of functional materials, including dyes and agrochemicals.

Application in Agrochemicals and Specialty Chemicals

Pyrazole derivatives are a cornerstone of the modern agrochemical industry, with many commercial fungicides and insecticides featuring this heterocyclic core. The aldehyde functionality of this compound offers a reactive site to introduce functionalities commonly found in agrochemicals, such as hydrazones, oximes, or other heterocyclic rings. The chloro-substituted phenyl ring is also a common feature in many pesticides.

Given these structural features, it is plausible that derivatives of this compound could exhibit useful agrochemical properties. However, a review of the available literature and patent databases did not yield any specific examples of this compound being used as an intermediate in the synthesis of commercial or developmental agrochemicals.

Table 2: Summary of Investigated Applications

Application Area Specific Use Documented Evidence
Heterocycle Synthesis Precursor for Pyrazolo[1,5-a]pyrimidines No specific examples found.
Intermediate for Pyrazolines No specific examples found.
Scaffold for Pharmacological Molecules No specific examples found.
Functional Materials Dyes and Pigments No specific examples found.

Future Directions and Emerging Research Avenues for 3 Chloro 2 1h Pyrazol 1 Yl Benzaldehyde Research

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of pyrazole (B372694) derivatives is no exception. nih.govresearchgate.net Future research will likely focus on developing green synthetic routes for 3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde that are not only efficient and high-yielding but also adhere to the principles of sustainable chemistry. citedrive.com

Key areas of innovation are expected to include:

Solvent-Free Reactions: The development of reactions that proceed without the need for volatile and often hazardous organic solvents is a primary goal of green chemistry. tandfonline.com Research into solid-state reactions or those using ionic liquids as a recyclable medium could significantly reduce the environmental impact of synthesizing this compound. ijprt.org

Alternative Energy Sources: The use of microwave irradiation and sonochemistry represents a move away from conventional heating methods. ijprt.org These techniques can accelerate reaction times, improve yields, and reduce energy consumption. benthamdirect.com

Benign Catalysts: A focus on employing recyclable and non-toxic catalysts is another crucial aspect. researchgate.net This includes the use of bio-organic catalysts or silica-coated magnetic nanoparticles which can be easily recovered and reused, minimizing waste. researchgate.netijprt.org

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, known as having high atom economy, will be prioritized. researchgate.net One-pot, multi-component reactions are a prime example of this approach, streamlining the synthesis process and reducing waste. tandfonline.com

Green Chemistry ApproachPotential Benefit for Synthesis
Use of Green Solvents (e.g., water, PEG-400)Reduced toxicity and environmental pollution. benthamdirect.comijacskros.com
Microwave or Ultrasonic AssistanceFaster reaction times and lower energy usage. benthamdirect.com
Recyclable CatalystsMinimized waste and reduced cost. nih.gov
One-Pot SynthesisIncreased efficiency and less chemical waste. researchgate.net

Discovery of Novel Biological Targets and Therapeutic Modalities

The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govx-mol.net A significant future direction for this compound research lies in the systematic exploration of its biological activity profile to identify novel therapeutic applications.

This exploration will likely involve:

High-Throughput Screening: Screening the compound and its derivatives against large panels of biological targets, such as various enzymes, receptors, and ion channels, to uncover new mechanisms of action.

Investigation into New Therapeutic Areas: While pyrazoles are known for certain activities, there is potential for discovering efficacy in less explored areas like neurodegenerative diseases or metabolic disorders. x-mol.net

Anticancer Potential: Given that numerous pyrazole derivatives show potent anticancer activity by targeting various kinases and signaling pathways, a thorough investigation of this compound's effect on different cancer cell lines is warranted. nih.govfrontiersin.org For instance, derivatives have shown inhibitory activity against targets like CDK2 and PI3 kinase. nih.gov

Synergistic Application of Computational and Experimental Paradigms

The integration of computational chemistry with experimental synthesis and biological testing has become an indispensable tool in modern drug discovery. eurasianjournals.com For this compound, this synergy will be crucial for accelerating research and development.

Future research will leverage computational tools for:

Molecular Modeling: Techniques like homology modeling and molecular docking can predict how this compound and its analogs bind to specific biological targets. eurasianjournals.comresearchgate.net This provides insights into the potential mechanism of action and helps in prioritizing which derivatives to synthesize.

Quantum Mechanical Calculations: Methods such as Density Functional Theory (DFT) can elucidate the electronic structure and reactivity of the molecule, offering a deeper understanding of its chemical properties. eurasianjournals.comresearchgate.net

Molecular Dynamics Simulations: These simulations can explore the dynamic behavior of the compound when interacting with a biological target, providing a more realistic picture of the binding process and stability of the complex. eurasianjournals.com

In Silico ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, allowing researchers to identify and filter out compounds with unfavorable profiles early in the discovery process. mdpi.com

Computational MethodApplication in Research
Molecular DockingPredicting binding modes and affinities to biological targets. eurasianjournals.com
DFT CalculationsUnderstanding electronic structure and reactivity. researchgate.net
Molecular DynamicsSimulating the dynamic interactions with biological molecules. eurasianjournals.com
ADMET PredictionForecasting pharmacokinetic and toxicity profiles. mdpi.com

Design and Synthesis of Next-Generation Analogs with Enhanced Efficacy and Selectivity

Building upon the foundational structure of this compound, a key research avenue will be the rational design and synthesis of new analogs with improved pharmacological properties. This process is guided by structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity. nih.govresearchgate.net

The design of next-generation analogs will likely focus on:

Systematic Structural Modifications: Introducing various substituents at different positions on both the benzaldehyde (B42025) and pyrazole rings to probe the effect on activity and selectivity. For example, modifying the substitution pattern on the phenyl ring or the pyrazole core can significantly impact biological efficacy. nih.govnih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to enhance potency, improve pharmacokinetic properties, or reduce toxicity.

Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities. growingscience.com

Selective Targeting: Computer-aided drug design can be employed to create analogs that selectively inhibit a specific biological target, such as a particular enzyme isoform like BRAFV600E over its wild-type counterpart, which can lead to therapies with fewer side effects. nih.gov

By systematically exploring these future directions, the scientific community can unlock the full potential of this compound, potentially leading to the development of novel therapeutics and more sustainable chemical processes.

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde?

  • Methodology : The compound is typically synthesized via cyclocondensation or nucleophilic substitution . For example, a similar derivative (2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde) is synthesized by reacting 2-chloro-4-nitrobenzaldehyde with hydrazine derivatives under acidic conditions (ethanol/methanol, reflux) . Adjustments to substituent positions (e.g., 3-chloro vs. 2-chloro) require optimization of reaction stoichiometry and temperature.

Q. How is the structure of this compound characterized?

  • Methodology : Use a combination of spectroscopic techniques :

  • NMR : To confirm the chloro and pyrazole substituents via chemical shifts (e.g., aldehyde proton at ~10 ppm in 1^1H NMR).
  • Mass spectrometry (MS) : For molecular ion validation (e.g., m/z 206.63 for [M+H]+^+) .
  • X-ray crystallography : Software like SHELXL refines crystal structures, resolving bond angles and torsional strain in the pyrazole-benzaldehyde framework .

Advanced Research Questions

Q. How can reaction mechanisms for substituent modifications (e.g., oxidation/reduction) be analyzed?

  • Methodology :

  • Oxidation : React the aldehyde group with KMnO4_4/CrO3_3 to form carboxylic acid derivatives. Monitor via HPLC or FT-IR for carbonyl (C=O) stretching frequency shifts (1700–1750 cm1^{-1}) .
  • Reduction : Use NaBH4_4/LiAlH4_4 to reduce the aldehyde to a benzyl alcohol. Confirm by 1^1H NMR loss of the aldehyde peak and emergence of -CH2_2OH signals .

Q. What role does this compound play in medicinal chemistry?

  • Methodology : The compound acts as a pharmacophore precursor . For example:

  • Acetylcholinesterase inhibition : Test interactions via enzyme kinetics (e.g., IC50_{50} determination) and molecular docking studies to identify binding pockets .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace Cl with F) and compare bioactivity using cytotoxicity assays (MTT) on cancer cell lines .

Q. How are crystallographic refinement challenges addressed for halogenated pyrazole derivatives?

  • Methodology :

  • SHELX software : Resolve disordered Cl atoms using restraints (ISOR, DELU) and validate thermal parameters. For twinned crystals, apply TwinRotMat to deconvolute overlapping reflections .
  • High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to enhance electron density maps for accurate positioning of the pyrazole ring .

Q. How can purity and yield be optimized during synthesis?

  • Methodology :

  • Chromatography : Use flash chromatography (silica gel, hexane/EtOAc gradient) to separate byproducts.
  • Recrystallization : Optimize solvent polarity (e.g., DCM/hexane) to isolate high-purity crystals (>95%) .
  • Reaction monitoring : Employ TLC or GC-MS to track intermediate formation and adjust reflux time .

Q. What strategies are effective for designing bioactive derivatives?

  • Methodology :

  • Bioisosteric replacement : Substitute Cl with CF3_3 (lipophilic) or NH2_2 (hydrogen-bond donor) to modulate solubility and target affinity .
  • Click chemistry : Attach triazole moieties via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for enhanced pharmacokinetics .

Q. How should contradictory reactivity data in substituent studies be resolved?

  • Methodology :

  • Control experiments : Repeat reactions under inert atmosphere (N2_2) to rule out oxidation artifacts.
  • Computational modeling : Use DFT (B3LYP/6-31G*) to compare activation energies of competing pathways (e.g., nucleophilic vs. electrophilic substitution) .
  • Cross-validate analytical data : Combine 13^{13}C NMR, HRMS, and X-ray to confirm product identity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.